(2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
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Overview
Description
(2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acid chloride or an ester in the presence of a base.
Introduction of the Fluoropropoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with a fluoropropoxy group.
Formation of the Double Bond: This can be accomplished through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the aromatic rings.
Reduction: Reduction reactions could target the double bond or the amide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, if the compound exhibits biological activity, it could be developed into a drug candidate for treating specific diseases. Preclinical and clinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: can be compared with other enamides or compounds with similar functional groups.
N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: without the double bond.
Compounds with similar aromatic substitution patterns: .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FNO2/c20-17-8-4-15(12-18(17)21)13-23-19(24)9-5-14-2-6-16(7-3-14)25-11-1-10-22/h2-9,12H,1,10-11,13H2,(H,23,24)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNKTQFPWGJRGF-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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